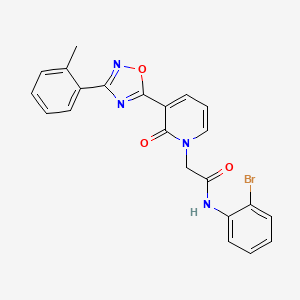

N-(2-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

N-(2-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core (2-oxo-pyridin-1(2H)-yl) substituted with a 1,2,4-oxadiazole ring bearing an o-tolyl group. The acetamide linkage connects a 2-bromophenyl group to the pyridinone moiety. The 1,2,4-oxadiazole ring is a pharmacophore known for metabolic stability and hydrogen-bonding capacity, commonly utilized in drug design .

Properties

IUPAC Name |

N-(2-bromophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN4O3/c1-14-7-2-3-8-15(14)20-25-21(30-26-20)16-9-6-12-27(22(16)29)13-19(28)24-18-11-5-4-10-17(18)23/h2-12H,13H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCUCMGDKBWRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Structure and Properties

The molecular formula of this compound is , with a molecular weight of 465.3 g/mol. The structure includes a bromophenyl group and a pyridine moiety, contributing to its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 465.3 g/mol |

| CAS Number | 1251595-84-2 |

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated cytotoxic effects against various human cancer cell lines. For instance, one derivative showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and CaCo-2 cells .

Further modifications to oxadiazole derivatives have resulted in compounds with enhanced antitumor activity. For example, certain derivatives exhibited IC50 values as low as 1.143 µM against renal cancer cell lines .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. The presence of the oxadiazole ring has been linked to the inhibition of bacterial growth and has shown efficacy against various pathogens .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. For instance, compounds featuring the oxadiazole structure have been reported to inhibit human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylase (HDAC), which play crucial roles in cellular regulation and cancer progression .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticancer Study : A derivative containing the oxadiazole ring was tested against multiple human tumor cell lines and displayed selective cytotoxicity with IC50 values ranging from 1.143 µM to 9.27 µM .

- Antimicrobial Efficacy : Research demonstrated that derivatives of oxadiazoles showed promising activity against Mycobacterium tuberculosis (Mtb), comparable to standard treatments like isoniazid (INH) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with key examples from literature:

Physicochemical and Pharmacokinetic Properties (Hypothetical)

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.